4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
The compound “4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-imine core, which is a type of heterocyclic compound. This core is substituted with a prop-2-yn-1-yl group and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The prop-2-yn-1-yl group could potentially undergo addition reactions, while the imine group could be involved in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure .
Scientific Research Applications
Synthesis and Reactivity
The compound demonstrates significant reactivity in the realm of synthetic organic chemistry. For instance, it partakes in the palladium-catalyzed oxidative aminocarbonylation process, showcasing its utility in the synthesis of functionalized benzimidazothiazoles. This reactivity underscores its potential in generating diverse heterocyclic compounds under specific catalytic conditions (Veltri et al., 2016).
Cardiovascular System Effects
A separate line of investigation involves assessing its role in the cardiovascular system. Studies have indicated that derivatives of this compound exhibit significant binding to the angiotensin II receptor, presenting a potential pathway for developing antihypertensive drugs. This bioactivity is particularly notable in the context of searching for novel cardiotropic drugs, showcasing the compound's relevance in medicinal chemistry and drug development (Drapak et al., 2019).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of this compound have been explored for their potential as corrosion inhibitors. Specifically, their effectiveness in protecting mild steel in hydrochloric acid environments highlights their importance in industrial applications, where corrosion resistance is crucial (Chugh et al., 2019).
Biochemical and Photophysical Investigations
The compound's derivatives also find utility in biochemical research. For instance, their role as high-affinity inhibitors in enzymatic processes illustrates their potential in probing biochemical pathways and in the development of therapeutic agents. Moreover, studies on their photophysical properties, such as absorption, emission, and fluorescence quantum yield, highlight their potential in applications like fluorescent chemosensors, thereby contributing to fields like analytical chemistry and environmental monitoring (Khan et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.BrH/c1-4-7-14-10-8(15-2)5-6-9(16-3)11(10)17-12(14)13;/h1,5-6,13H,7H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDCSPJMHOBQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N)N2CC#C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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